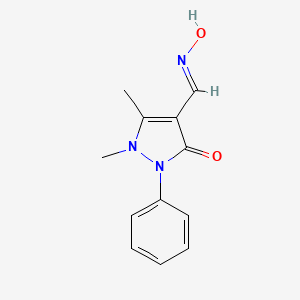

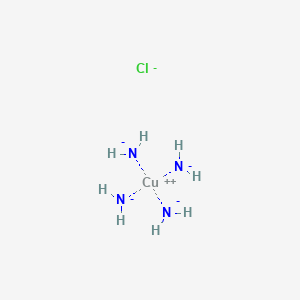

![molecular formula C21H20Cl2FN5O2 B12325810 4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)

4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Crizotinib is a well-known tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) or ROS1 rearrangements . 2-Keto Crizotinib retains some of the biological activity of its parent compound, Crizotinib, but is generally considered less potent .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Crizotinib and its intermediates involves multiple steps. One method involves the synthesis of a Crizotinib intermediate through a flow chemical reaction. This process includes the reaction of compound 1 and compound 2 to form compound 3, which is then reacted with a boric acid vinegar compound to yield the Crizotinib intermediate . Another method involves the preparation of Crizotinib or its acid addition salts, including the free base in amorphous form and Crizotinib dihydrochloride in crystalline and amorphous forms .

Industrial Production Methods: The industrial production of Crizotinib and its intermediates focuses on high yield, reduced energy consumption, and cost efficiency. The methods are designed to be environmentally friendly, safe, and highly automated, making them suitable for large-scale production .

化学反応の分析

Types of Reactions: 2-Keto Crizotinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions: Common reagents used in the reactions involving 2-Keto Crizotinib include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and purity of the products.

Major Products Formed: The major products formed from the reactions involving 2-Keto Crizotinib include various derivatives that retain the core structure of the compound but exhibit different biological activities. These derivatives are often used in further research to explore new therapeutic applications.

科学的研究の応用

2-Keto Crizotinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the metabolic pathways of Crizotinib. In biology and medicine, it is used to investigate the mechanisms of action of Crizotinib and its metabolites, particularly in the context of cancer treatment . The compound is also used in industrial applications for the development of new drugs and therapeutic agents.

作用機序

The mechanism of action of 2-Keto Crizotinib involves the inhibition of tyrosine kinase receptors, similar to its parent compound, Crizotinib. It targets ALK, hepatocyte growth factor receptor (HGFR, c-MET), ROS1, and Recepteur d’Origine Nantais (RON). By inhibiting these receptors, 2-Keto Crizotinib disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of cancer cells .

類似化合物との比較

2-Keto Crizotinib is compared with other similar compounds, such as second- and third-generation ALK inhibitors like alectinib, ceritinib, brigatinib, and lorlatinib. These compounds have been developed to overcome the resistance mechanisms associated with Crizotinib and offer improved efficacy in treating ALK-positive NSCLC . The uniqueness of 2-Keto Crizotinib lies in its role as a metabolite of Crizotinib, providing insights into the metabolic pathways and potential secondary effects of the parent compound.

Similar Compounds

- Alectinib

- Ceritinib

- Brigatinib

- Lorlatinib

These compounds share similar mechanisms of action but differ in their potency, resistance profiles, and clinical applications .

特性

分子式 |

C21H20Cl2FN5O2 |

|---|---|

分子量 |

464.3 g/mol |

IUPAC名 |

4-[4-[6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one |

InChI |

InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30) |

InChIキー |

KLXFBZLBBBMWAI-UHFFFAOYSA-N |

正規SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

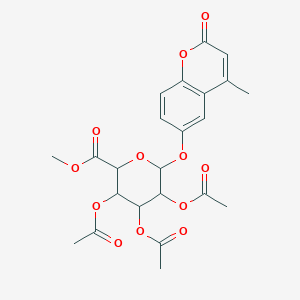

![(4-Acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12325740.png)

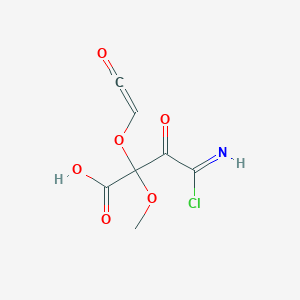

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12325750.png)

![[(6Z,10Z)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12325754.png)

![[2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate](/img/structure/B12325766.png)

![(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester](/img/structure/B12325771.png)

acetic acid](/img/structure/B12325786.png)

![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)

![2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside](/img/structure/B12325822.png)

![Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B12325825.png)